T0070907-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H8ClN3O3 |

|---|---|

Poids moléculaire |

281.69 g/mol |

Nom IUPAC |

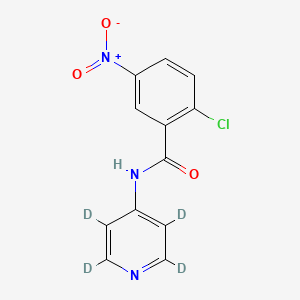

2-chloro-5-nitro-N-(2,3,5,6-tetradeuterio-4-pyridinyl)benzamide |

InChI |

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)/i3D,4D,5D,6D |

Clé InChI |

FRPJSHKMZHWJBE-LNFUJOGGSA-N |

SMILES isomérique |

[2H]C1=C(N=C(C(=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H])[2H] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of T0070907-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor critically involved in adipogenesis, lipid metabolism, and inflammation. The deuterated form, T0070907-d4, is functionally equivalent in its mechanism of action and is utilized in studies requiring metabolic stabilization. This guide provides a comprehensive overview of the molecular mechanisms through which T0070907 exerts its effects, detailing its covalent interaction with PPARγ, its influence on co-regulator protein recruitment, and its emerging PPARγ-independent activities. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: PPARγ Antagonism

T0070907 is distinguished as a highly potent and selective irreversible antagonist of PPARγ.[1] Its primary mechanism involves direct, covalent modification of the PPARγ ligand-binding domain (LBD).

Covalent Modification: T0070907 forms a covalent bond with cysteine 313 (in human PPARγ2) located in helix 3 of the LBD.[2] This irreversible interaction physically obstructs the binding of agonist ligands.

Conformational Changes and Co-regulator Recruitment: The covalent modification of cysteine 313 by T0070907 induces a significant conformational change in the LBD, particularly affecting the positioning of helix 12. This alteration has two critical consequences for transcriptional regulation:

-

Inhibition of Coactivator Recruitment: In the presence of an agonist, PPARγ typically adopts a conformation that facilitates the recruitment of coactivator proteins, which are essential for initiating gene transcription. T0070907's induced conformational change prevents the proper alignment of the coactivator binding groove, thereby blocking the recruitment of these coactivators.[3]

-

Promotion of Corepressor Recruitment: Conversely, the conformation stabilized by T0070907 promotes the binding of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR).[3][4] The recruitment of corepressors leads to the active repression of target gene transcription.

This dual action of blocking coactivator binding and promoting corepressor association solidifies T0070907's role as a potent antagonist of PPARγ-mediated gene transcription.

PPARγ-Independent Mechanisms

Recent studies have revealed that T0070907 can exert biological effects through pathways independent of its interaction with PPARγ, particularly at higher concentrations. These "off-target" effects are significant in the context of its anti-cancer properties.

2.1. Modulation of the FAK-MAPK Signaling Pathway: In breast cancer cell lines, T0070907 has been shown to dose-dependently decrease the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (Erk1/2), key components of the MAPK signaling pathway.[5][6] This pathway is crucial for cell proliferation, migration, and invasion, suggesting that T0070907's anti-tumor activity may be, in part, attributable to its inhibition of these processes through the FAK-MAPK axis.[5][6]

2.2. Disruption of Tubulin and Microtubule Dynamics: In several cancer cell lines, including cervical and colorectal cancer, T0070907 treatment leads to a time-dependent reduction in the protein levels of α- and β-tubulin.[2][7] This effect is not due to an inhibition of tubulin polymerization but rather a post-transcriptional regulation leading to tubulin degradation.[8][9][10] The loss of tubulin disrupts the microtubule network, leading to a G2/M phase cell cycle arrest and, ultimately, apoptosis.[7][10] Notably, siRNA-mediated knockdown of PPARγ did not replicate this effect on tubulin levels, indicating a PPARγ-independent mechanism.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of T0070907 activity from various in vitro assays.

| Parameter | Value | Receptor/Assay Condition | Reference(s) |

| Ki | 1 nM | Human PPARγ | [2] |

| 0.85 µM | Human PPARα | [11] | |

| 1.8 µM | Human PPARδ | [11] | |

| IC50 | 1 nM | Inhibition of [3H]rosiglitazone binding to human PPARγ | [1][11] |

| >10,000 nM | Antagonist activity at human PPARδ | [12] | |

| 1,000 nM | Antagonist activity at human PPARγ in a yeast two-hybrid assay | [12] | |

| 2,950 nM | Agonist activity at human PPARα | [12] |

IC50 values can be cell-line and assay-dependent.

Signaling Pathways and Experimental Workflow Diagrams

PPARγ Signaling Pathway Modulation by T0070907

Caption: Modulation of PPARγ transcriptional activity by agonists versus T0070907.

PPARγ-Independent Signaling by T0070907

Caption: PPARγ-independent signaling pathways affected by T0070907.

Experimental Workflow for T0070907 Characterization

Caption: A typical experimental workflow for characterizing T0070907.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of T0070907.

PPARγ Competitive Radioligand Binding Assay (Scintillation Proximity Assay)

This assay quantifies the ability of T0070907 to compete with a known radiolabeled PPARγ agonist for binding to the receptor.

-

Materials:

-

GST-tagged human PPARγ-LBD

-

[3H]Rosiglitazone (radioligand)

-

T0070907 and unlabeled rosiglitazone (B1679542) (for standard curve)

-

Polylysine-coated Scintillation Proximity Assay (SPA) beads

-

Assay Buffer: 10 mM KH2PO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% (v/v) glycerol, pH 7.1

-

96-well microplate

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of T0070907 and unlabeled rosiglitazone in DMSO.

-

In a 96-well plate, combine 50 ng of GST-PPARγ-LBD, 5 nM [3H]rosiglitazone, and the test compound (T0070907) or unlabeled rosiglitazone in a final volume of 90 µL of assay buffer. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled rosiglitazone).

-

Incubate the plate for 1 hour at room temperature with gentle agitation.

-

Add 10 µL of a 20 mg/mL suspension of polylysine-coated SPA beads to each well.

-

Incubate for an additional hour at room temperature.

-

Measure the radioactivity in a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 value for T0070907 by non-linear regression analysis.

-

PPRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of T0070907 to inhibit agonist-induced transcriptional activation of a PPARγ-responsive reporter gene.

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, Huh7)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a luciferase gene driven by a promoter with multiple Peroxisome Proliferator Response Elements (PPREs) (e.g., 3xPPRE-tk-luc)

-

A co-transfected control plasmid expressing Renilla luciferase for normalization

-

Transfection reagent

-

Cell culture medium and reagents

-

PPARγ agonist (e.g., rosiglitazone)

-

T0070907

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

After 24 hours, re-plate the transfected cells into a 96-well plate.

-

Treat the cells with a fixed concentration of rosiglitazone (e.g., EC50 concentration) in the presence of increasing concentrations of T0070907 for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of T0070907 to determine its inhibitory effect on PPARγ-mediated transcription.

-

GST Pull-Down Assay for Corepressor Recruitment

This in vitro assay assesses the ability of T0070907 to promote the interaction between PPARγ and a corepressor protein.

-

Materials:

-

GST-tagged PPARγ-LBD (bait protein)

-

In vitro translated, [35S]-labeled corepressor protein (e.g., NCoR) (prey protein)

-

Glutathione-sepharose beads

-

Binding buffer (e.g., PBS with 0.5% Triton X-100 and 1 mM DTT)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., 20 mM reduced glutathione (B108866) in 100 mM Tris-HCl, pH 8.0)

-

T0070907 and a PPARγ agonist (as a negative control)

-

SDS-PAGE gels and autoradiography equipment

-

-

Procedure:

-

Incubate purified GST-PPARγ-LBD with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the bait protein.

-

Wash the beads several times with wash buffer to remove unbound protein.

-

Incubate the immobilized GST-PPARγ-LBD with the [35S]-labeled NCoR in the presence of T0070907 or the agonist control for 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Resolve the eluted proteins by SDS-PAGE.

-

Visualize the [35S]-labeled NCoR by autoradiography to determine if it was "pulled down" with GST-PPARγ-LBD in the presence of T0070907.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Coactivator Recruitment Assay

This assay measures the ability of T0070907 to inhibit the agonist-induced interaction between PPARγ and a coactivator peptide in a high-throughput format.

-

Materials:

-

GST-tagged PPARγ-LBD

-

Biotinylated peptide corresponding to the LXXLL motif of a coactivator (e.g., SRC-1)

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated Allophycocyanin (SA-APC) (acceptor)

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

PPARγ agonist and T0070907

-

384-well low-volume microplate

-

HTRF-compatible plate reader

-

-

Procedure:

-

In a 384-well plate, combine the GST-PPARγ-LBD, the biotinylated coactivator peptide, the agonist, and varying concentrations of T0070907 in assay buffer.

-

Incubate for 1-2 hours at room temperature.

-

Add the HTRF detection reagents: Europium-anti-GST and SA-APC.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000). A decrease in the HTRF ratio in the presence of T0070907 indicates inhibition of the coactivator-receptor interaction.

-

Determine the IC50 of T0070907 for the inhibition of coactivator recruitment.

-

Conclusion

This compound, through its non-deuterated counterpart, is a well-characterized and powerful research tool for investigating PPARγ signaling. Its primary mechanism of action is through the irreversible covalent modification of PPARγ, leading to the inhibition of agonist-induced transcriptional activity by blocking coactivator recruitment and promoting corepressor binding. Furthermore, the growing body of evidence for its PPARγ-independent effects, particularly on the FAK-MAPK pathway and tubulin dynamics, highlights its potential as a multi-faceted pharmacological agent, especially in the context of oncology. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of T0070907 and other modulators of nuclear receptor activity.

References

- 1. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. T0070907, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARγ Inhibitors as Novel Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARgamma Inhibitors as Novel Tubulin-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PPARgamma inhibitors reduce tubulin protein levels by a PPARgamma, PPARdelta and proteasome-independent mechanism, resulting in cell cycle arrest, apoptosis and reduced metastasis of colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. T0070907 | PPAR | TargetMol [targetmol.com]

- 12. T0070907 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Technical Guide: T0070907-d4 and its High-Affinity Binding to PPARγ

This technical guide provides a comprehensive overview of the binding affinity of T0070907-d4 for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It is intended for researchers, scientists, and drug development professionals engaged in the study of PPARγ modulation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Note on this compound: this compound is the deuterated form of T0070907. While specific binding affinity studies for the d4 variant are not extensively published, deuterium (B1214612) substitution is a common strategy in drug development to modify metabolic stability and is generally not expected to significantly alter the target binding affinity. The data presented herein is for the non-deuterated T0070907, which is considered a reliable surrogate for the binding properties of the d4 analog.

Quantitative Data Summary

T0070907 is a potent and highly selective antagonist of PPARγ. Its binding affinity has been characterized by a low nanomolar IC50 value, indicating a strong interaction with the receptor. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Receptor Isoform | Species | Assay Type | Reference |

| IC50 | 1 nM | PPARγ | Human | Scintillation Proximity Assay | [1][2][3] |

| Ki | 1 nM | PPARγ | Human | Not Specified | [4] |

| Selectivity | >800-fold | PPARγ vs. PPARα and PPARδ | Not Specified | Not Specified | [3] |

Table 1: Quantitative Binding Affinity Data for T0070907. This table summarizes the key binding parameters of T0070907 to PPARγ, highlighting its potency and selectivity.

Mechanism of Action

T0070907 functions as a covalent antagonist of PPARγ. It irreversibly binds to a specific cysteine residue within the ligand-binding domain of the receptor.[1][2] This covalent modification locks the receptor in an inactive conformation, thereby blocking the recruitment of transcriptional coactivators and promoting the recruitment of corepressors.[1][5] This dual action effectively silences the transcriptional activity of PPARγ.

Experimental Protocols

The binding affinity and functional consequences of T0070907 interaction with PPARγ have been determined using a variety of robust biochemical and cellular assays. The detailed methodologies for the key experiments are outlined below.

Scintillation Proximity Assay (SPA) for Competitive Binding

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Principle: A GST-tagged PPARγ protein is captured by SPA beads. A radiolabeled PPARγ ligand (e.g., [3H]rosiglitazone) is added, which, upon binding to the receptor, comes into close proximity with the scintillant-impregnated beads, leading to light emission. A competing non-radiolabeled ligand will displace the radioligand, resulting in a decrease in the scintillation signal.

Detailed Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a 90 µL reaction mixture containing:

-

SPA Buffer: 10 mM KH2PO4, 10 mM K2HPO4, 50 mM NaCl, 2 mM EDTA, 1 mM DTT, 2 mM CHAPS, and 10% (v/v) glycerol, at a pH of 7.1.[5][6]

-

GST-PPARγ: 50 ng of purified GST-tagged PPARγ protein.[5][6]

-

Radioligand: 5 nM of a 3H-labeled PPARγ ligand (e.g., [3H]rosiglitazone).[5][6]

-

Test Compound: 5 µL of T0070907 (or this compound) at various concentrations in DMSO.[5][6]

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[5][6]

-

SPA Bead Addition: Add 10 µL of a 20 mg/mL stock of polylysine-coated SPA beads suspended in SPA buffer.[5][6]

-

Second Incubation: Incubate for an additional hour at room temperature to allow the GST-tagged protein to bind to the beads.[5][6]

-

Signal Detection: Measure the scintillation signal using a microplate scintillation counter (e.g., Packard Topcount).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Coactivator Recruitment

This assay is employed to assess the ability of a compound to either promote or block the interaction between PPARγ and a coactivator peptide.

Principle: The HTRF assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). In the context of PPARγ, the receptor is typically tagged with the donor and a coactivator-derived peptide is tagged with the acceptor. Agonist binding induces a conformational change in PPARγ that facilitates coactivator binding, bringing the donor and acceptor into close proximity and generating a FRET signal. An antagonist like T0070907 will prevent this interaction, leading to a decrease in the FRET signal.[1][7]

Glutathione S-Transferase (GST) Pull-Down Assay for Corepressor Recruitment

This assay is utilized to demonstrate the recruitment of corepressor proteins to PPARγ in the presence of a ligand.

Principle: A GST-tagged PPARγ protein is immobilized on glutathione-sepharose beads. The immobilized receptor is then incubated with a cell lysate or a purified corepressor protein (e.g., NCoR) in the presence of the test compound. After washing to remove non-specific binders, the proteins bound to the beads are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the corepressor. An increased amount of the corepressor in the eluate in the presence of the test compound indicates ligand-induced corepressor recruitment.[1][7]

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of T0070907's interaction with PPARγ and the experimental workflow used to characterize it.

References

- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. T0070907 | PPAR | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

T0070907-d4: A Technical Overview of its Selectivity Profile for PPARα and PPARδ

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T0070907 is a highly selective antagonist of PPARγ, exhibiting significantly lower affinity for PPARα and PPARδ. This selectivity is crucial for its use as a specific pharmacological tool to investigate the physiological and pathological roles of PPARγ without confounding effects from the other PPAR isoforms. This guide summarizes the quantitative binding data, details the experimental methodologies used to determine this selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of T0070907 for PPARγ over PPARα and PPARδ has been determined through competitive radioligand binding assays. The data clearly demonstrates a pronounced preference for PPARγ.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity vs. PPARγ |

| T0070907 | PPARγ | 1 nM | - |

| T0070907 | PPARα | 0.85 μM[1] | 850-fold |

| T0070907 | PPARδ | 1.8 μM[1] | 1800-fold |

Note: Data presented is for the non-deuterated T0070907. The deuterated analog, T0070907-d4, is expected to exhibit a virtually identical selectivity profile as the deuterium (B1214612) substitution is unlikely to alter the receptor-ligand binding interactions.

Experimental Protocols

The determination of the selectivity profile of T0070907 is primarily achieved through competitive radioligand binding assays and functional reporter gene assays.

Competitive Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the ability of a test compound (T0070907) to compete with a known radiolabeled ligand for binding to the PPARα and PPARδ receptors.

Materials:

-

GST-tagged human PPARα and PPARδ ligand-binding domains (LBDs)

-

Radiolabeled ligands: [³H]GW2433 for PPARα and PPARδ

-

T0070907

-

Scintillation Proximity Assay (SPA) beads (polylysine-coated)

-

Assay Buffer (e.g., 10 mM KH2PO4, 10 mM K2HPO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% glycerol, pH 7.1)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Protein Immobilization: A solution containing the GST-tagged PPARα or PPARδ LBD is added to the wells of a 96-well plate.

-

Ligand and Competitor Addition: A fixed concentration of the radiolabeled ligand ([³H]GW2433) and varying concentrations of the unlabeled competitor (T0070907) are added to the wells.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

SPA Bead Addition: A suspension of SPA beads is added to each well. The GST-tagged receptors bind to the beads.

-

Signal Detection: When the radiolabeled ligand binds to the receptor on the bead, the emitted beta particles from the tritium (B154650) excite the scintillant within the bead, producing light. This light is then measured using a microplate scintillation counter. Unbound radioligand in the solution is too far from the bead to generate a signal.

-

Data Analysis: The amount of light produced is inversely proportional to the concentration of the competing unlabeled ligand. The IC50 value (the concentration of T0070907 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Antagonist Activity

This cell-based assay measures the functional ability of T0070907 to inhibit the transcriptional activity of PPARα and PPARδ induced by a known agonist.

Materials:

-

Mammalian cell line (e.g., HEK293T, CHO)

-

Expression plasmid for full-length human PPARα or PPARδ

-

Reporter plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase gene

-

Transfection reagent

-

Known PPARα agonist (e.g., GW7647) and PPARδ agonist (e.g., GW501516)

-

T0070907

-

Cell culture medium and reagents

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection: Cells are co-transfected with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Cell Plating: Transfected cells are plated in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are treated with a fixed concentration of the respective PPAR agonist (to induce a response) in the presence of increasing concentrations of T0070907.

-

Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene expression and luciferase protein accumulation.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent containing the luciferin (B1168401) substrate is added.

-

Signal Detection: The light produced by the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The inhibitory effect of T0070907 is determined by the reduction in luciferase activity compared to cells treated with the agonist alone. The IC50 value, representing the concentration of T0070907 that causes a 50% inhibition of the agonist-induced response, is calculated.

Mandatory Visualizations

Caption: General signaling pathway for PPARα and PPARδ activation.

Caption: Workflow for determining binding affinity via SPA.

Caption: Logical relationship of T0070907 binding to PPAR isoforms.

References

An In-depth Technical Guide to the Covalent Modification of PPARγ Cys313 by T0070907

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation. As a key drug target for the treatment of type 2 diabetes, the modulation of PPARγ activity by synthetic ligands has been an area of intense research. Among these ligands, T0070907 has emerged as a potent and selective antagonist that covalently modifies a specific cysteine residue within the ligand-binding pocket, thereby providing a powerful tool for studying PPARγ function and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the covalent modification of Cysteine 313 (Cys313) in human PPARγ2 by T0070907. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. While this guide focuses on T0070907, it is worth noting that deuterated analogs, such as T0070907-d4, are sometimes synthesized for use in specialized applications like mass spectrometry to facilitate unambiguous tracking and quantification of the compound in complex biological matrices.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of T0070907 with PPARγ and its functional consequences.

Table 1: Binding Affinity and Potency of T0070907 for PPAR Subtypes

| Parameter | PPARγ | PPARα | PPARδ | Reference |

| Ki (nM) | 1 | 850 | 1800 | [1] |

| IC50 (nM) | 1 | >1000 | >1000 | [2][3][4] |

Table 2: Functional Inhibition by T0070907 in Cellular Assays

| Assay | Cell Line | Agonist | T0070907 IC50 (nM) | Reference |

| Reporter Gene Assay | Various | Rosiglitazone (B1679542) | in the nM range | [2] |

| Adipocyte Differentiation | 3T3-L1 | Rosiglitazone | ~1000 | [1] |

| PPRE-mediated Reporter Activity Inhibition | MDA-MB-231, MCF-7 | Rosiglitazone | Effective at 10 µM | [5][6] |

Mechanism of Action

T0070907 is a selective antagonist of PPARγ that exerts its function through a covalent modification of Cysteine 313 (Cys313) located in helix 3 of the ligand-binding domain (LBD) of human PPARγ2.[7][8] This irreversible binding induces a conformational change in the receptor.[9]

The primary mechanism of antagonism involves the modulation of cofactor recruitment. The covalent attachment of T0070907 to Cys313 blocks the agonist-induced recruitment of transcriptional coactivators.[7][8] Concurrently, it promotes the recruitment of transcriptional corepressors, such as NCoR.[7][8] This shift in cofactor preference ultimately leads to the repression of PPARγ target gene transcription. Studies with mutant receptors have indicated that T0070907's modulation of cofactor interaction is mediated by altering the conformation of helix 12 in the PPARγ LBD.[7][8]

Signaling Pathway

The following diagram illustrates the signaling pathway of PPARγ and the point of intervention by T0070907.

Caption: PPARγ signaling and T0070907's inhibitory mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent modification of PPARγ by T0070907.

Ligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the binding affinity of T0070907 to PPARγ by measuring its ability to displace a radiolabeled ligand.

Materials:

-

GST-tagged human PPARγ LBD

-

[3H]-Rosiglitazone (radioligand)

-

T0070907

-

SPA buffer (10 mM KH2PO4, 10 mM K2HPO4, 50 mM NaCl, 2 mM EDTA, 1 mM DTT, 10% glycerol, 0.1% TX-100, pH 7.4)

-

Poly-lysine coated SPA beads

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare a dilution series of T0070907 in DMSO.

-

In a 96-well plate, add 5 µL of the T0070907 dilution or DMSO (vehicle control).

-

Add 45 µL of a solution containing GST-PPARγ LBD (final concentration ~10 nM) and [3H]-Rosiglitazone (final concentration ~5 nM) in SPA buffer to each well.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Add 50 µL of a slurry of poly-lysine coated SPA beads (1 mg/well) in SPA buffer to each well.

-

Incubate for an additional 1 hour at room temperature to allow the GST-tagged protein to bind to the beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the T0070907 concentration and fitting the data to a sigmoidal dose-response curve.

Adipocyte Differentiation Assay

This cell-based assay assesses the functional consequence of T0070907 binding on PPARγ-mediated adipogenesis.[10]

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

Rosiglitazone (PPARγ agonist)

-

T0070907

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

Procedure:

-

Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.

-

Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing a fixed concentration of rosiglitazone (e.g., 1 µM) and varying concentrations of T0070907 or vehicle (DMSO).

-

After 2-3 days, replace the differentiation medium with maintenance medium containing rosiglitazone and T0070907 at the same respective concentrations.

-

Continue to culture for an additional 4-6 days, replacing the maintenance medium every 2 days.

-

After a total of 7-9 days of differentiation, wash the cells with PBS and fix with 10% formalin for 30 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain the lipid droplets by incubating with Oil Red O solution for 20 minutes.

-

Wash extensively with water to remove unbound dye.

-

Quantify adipogenesis by eluting the Oil Red O stain with isopropanol and measuring the absorbance at 520 nm, or by microscopic imaging and analysis.

Coactivator/Corepressor Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This in vitro assay measures the ability of T0070907 to modulate the interaction of PPARγ with coactivator and corepressor peptides.

Materials:

-

GST-tagged human PPARγ LBD

-

Europium-labeled anti-GST antibody

-

Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α) or corepressor peptide (e.g., from NCoR)

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

T0070907

-

PPARγ agonist (e.g., Rosiglitazone)

-

384-well low-volume microplate

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a dilution series of T0070907 in DMSO.

-

In a 384-well plate, add T0070907 dilutions. For coactivator recruitment, also add a fixed concentration of a PPARγ agonist. For corepressor recruitment, agonist is typically omitted.

-

Add a pre-mixed solution of GST-PPARγ LBD and Europium-labeled anti-GST antibody to each well.

-

Incubate for 30 minutes at room temperature.

-

Add a pre-mixed solution of the biotinylated co-regulator peptide and SA-APC to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal by exciting at 340 nm and reading emissions at 615 nm (Europium) and 665 nm (APC).

-

Calculate the FRET ratio (665 nm / 615 nm) and plot against the T0070907 concentration to determine EC50 or IC50 values.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical flow of investigating the covalent modification.

Caption: Workflow for the Scintillation Proximity Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. T0070907 - Amerigo Scientific [amerigoscientific.com]

- 3. T 0070907 | PPAR gamma Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]

- 5. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

The Dual-Faceted Role of T0070907-d4 in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of T0070907-d4, a deuterated analog of the potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, T0070907, on the process of adipocyte differentiation. T0070907 is a valuable chemical tool for elucidating the molecular mechanisms underpinning adipogenesis and has revealed a dual modality of action: a primary, PPARγ-dependent inhibition of differentiation and a secondary, PPARγ-independent induction of apoptosis in immature adipocytes. This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development efforts in the fields of metabolism, obesity, and related disorders.

PPARγ-Dependent Inhibition of Adipogenesis

Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with PPARγ serving as the master regulator. The activation of PPARγ is both necessary and sufficient to drive the expression of genes that confer the mature adipocyte phenotype, including those involved in lipid metabolism and insulin (B600854) sensitivity.

This compound, like its non-deuterated counterpart, functions as a competitive antagonist of PPARγ. It binds to the ligand-binding domain of the receptor, preventing its activation by endogenous or synthetic agonists. This blockade of PPARγ activation effectively halts the transcriptional program of adipogenesis, leading to a significant reduction in the differentiation of preadipocytes into mature, lipid-storing adipocytes. This inhibitory effect is dose-dependent and can be observed through a decrease in lipid accumulation and the downregulation of key adipogenic marker genes.

Signaling Pathway

The canonical pathway for PPARγ-mediated adipogenesis and its inhibition by this compound is depicted below. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This recruitment of coactivators initiates the transcription of genes essential for adipocyte differentiation, such as CCAAT/enhancer-binding protein alpha (Cebpa), fatty acid-binding protein 4 (Fabp4), and others. This compound competitively binds to PPARγ, preventing agonist binding and subsequent coactivator recruitment, thereby repressing gene transcription and inhibiting differentiation.

PPARγ-Independent Cytotoxicity in Immature Adipocytes

Beyond its role as a PPARγ antagonist, T0070907 has been shown to induce apoptosis specifically in immature adipocytes through a mechanism independent of PPARγ.[1] This cytotoxic effect is not observed in preadipocytes or fully mature adipocytes, suggesting a vulnerability unique to the early stages of differentiation.[1]

The proposed mechanism for this PPARγ-independent action involves the induction of oxidative stress. T0070907 treatment leads to an increase in reactive oxygen species (ROS) within immature adipocytes, triggering a cascade of events culminating in programmed cell death. This effect is not rescued by the presence of PPARγ agonists, further supporting its independence from the PPARγ signaling pathway.[1]

Proposed Signaling Pathway

The PPARγ-independent pathway initiated by this compound in immature adipocytes is illustrated below. This compound treatment leads to an increase in intracellular ROS, which in turn activates apoptotic signaling pathways, ultimately resulting in the elimination of the developing adipocyte.

Data Summary

The following tables summarize the quantitative effects of T0070907 on key markers of adipocyte differentiation in the commonly used 3T3-L1 preadipocyte cell line.

Table 1: Effect of T0070907 on Triglyceride Accumulation in 3T3-L1 Cells

| T0070907 Conc. (µM) | % Inhibition of Triglyceride Accumulation (Day 7) | % Inhibition of Triglyceride Accumulation (Day 10) | % Inhibition of Triglyceride Accumulation (Day 14) |

| 0.01 | ~20% | ~15% | ~10% |

| 0.1 | ~50% | ~45% | ~30% |

| 1 | ~80% | ~75% | ~60% |

| 10 | >90% | >90% | ~85% |

Data are approximated from graphical representations in the literature and represent the percentage inhibition relative to a positive control (e.g., rosiglitazone-induced differentiation).

Table 2: Effect of T0070907 on Adipogenic Gene Expression in 3T3-L1 Cells

| Gene | T0070907 Conc. (µM) | Fold Change in mRNA Expression (relative to differentiated control) |

| Pparg | 1 | Significant Decrease |

| Cebpa | 1 | Significant Decrease |

| Fabp4 | 1 | Significant Decrease |

Qualitative data indicates a significant downregulation of these key adipogenic markers in the presence of T0070907. Dose-response studies are needed for more precise quantification.

Table 3: Effect of T0070907 on Adipogenic Protein Expression in 3T3-L1 Cells

| Protein | T0070907 Conc. (µM) | Change in Protein Expression (relative to differentiated control) |

| PPARγ | 1 | Decreased |

| C/EBPα | 1 | Decreased |

| FABP4 | 1 | Decreased |

Data from Western blot analyses indicate a reduction in the protein levels of key adipogenic transcription factors and markers.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on adipocyte differentiation.

3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Reaching Confluency: Allow cells to grow to 100% confluency. Maintain the cells in a confluent state for 2 days before inducing differentiation.

-

Induction of Differentiation (Day 0): Replace the growth medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Treat cells with the desired concentrations of this compound or vehicle control.

-

Maturation (Day 2): After 48 hours, replace the differentiation medium I with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) with or without this compound.

-

Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with DMEM containing 10% FBS, with or without this compound, until the cells are ready for analysis (typically between day 8 and day 14).

Oil Red O Staining for Lipid Accumulation

This protocol is for the visualization and quantification of intracellular lipid droplets in differentiated adipocytes.

Materials:

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

100% Isopropanol (for elution)

Procedure:

-

Washing: Gently wash the differentiated cells twice with PBS.

-

Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

Washing: Wash the fixed cells with distilled water.

-

Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol and allow the wells to dry completely.

-

Staining: Add Oil Red O working solution (6 parts Oil Red O stock solution and 4 parts distilled water, filtered) to each well and incubate for 10-20 minutes at room temperature.

-

Washing: Gently wash the wells with distilled water 3-4 times.

-

Visualization: Visualize the stained lipid droplets under a microscope.

-

Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well to elute the stain. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of key adipogenic genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb)

Procedure:

-

RNA Extraction: On the desired day of differentiation, wash the cells with PBS and lyse them directly in the culture dish using the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR: Perform qPCR using a suitable master mix and primers for the target and housekeeping genes. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Protein Expression Analysis

This protocol is for assessing the protein levels of key adipogenic transcription factors.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a powerful research tool that inhibits adipocyte differentiation through at least two distinct mechanisms. Its primary, well-characterized role is as a potent PPARγ antagonist, effectively shutting down the master regulator of adipogenesis. Additionally, it exhibits a specific cytotoxic effect on immature adipocytes by inducing oxidative stress, a pathway that operates independently of PPARγ. This dual functionality makes this compound an invaluable molecule for dissecting the intricate signaling networks that govern fat cell development. The detailed protocols and summarized data provided in this guide are intended to support researchers in further exploring these mechanisms and their implications for metabolic diseases. A deeper understanding of how compounds like this compound modulate adipocyte biology will be crucial for the development of novel therapeutic strategies to combat obesity and its associated comorbidities.

References

Unraveling the Regulatory Role of T0070907-d4 in Gene Expression

A comprehensive analysis of the current scientific understanding of T0070907-d4, its mechanism of action, and its impact on transcriptional regulation. This document is intended for researchers, scientists, and professionals in the field of drug development.

A thorough investigation into the publicly available scientific literature and databases reveals a significant challenge in identifying the specific molecule or gene designated as "this compound." This identifier does not correspond to any known small molecule, protein, or gene within established and recognized scientific repositories. The lack of public information suggests that "this compound" may represent an internal or proprietary code for a compound or biological entity that has not yet been disclosed or published in the public domain. It is also conceivable that the identifier may contain a typographical error.

Due to the absence of any discernible data, it is not possible to provide a detailed technical guide on the role of "this compound" in regulating gene expression. Consequently, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled at this time.

To facilitate a comprehensive response, it is imperative to first correctly identify the molecule or gene of interest. Researchers and professionals seeking information on this topic are encouraged to verify the identifier and provide any alternative or established nomenclature. Once a recognized name is available, a thorough analysis of its function in gene expression can be conducted.

Future research and potential publications may shed light on the nature of "this compound." Should this entity be described in the scientific literature, a detailed examination of its biological activity, mechanism of action, and effects on gene regulation would be warranted to provide the in-depth technical guide requested. This would include a meticulous summary of all quantitative data, a clear presentation of experimental methodologies, and the generation of visual diagrams to illustrate its operational pathways.

In Vitro Biological Activity of T0070907: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitization, and inflammation.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activity of T0070907, focusing on its quantitative data, experimental methodologies, and mechanism of action. The information presented here is intended to support researchers and professionals in the fields of drug discovery and development.

Quantitative Biological Data

The in vitro activity of T0070907 has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay Type | Target | Notes | Reference |

| IC50 | 1 nM | Radioligand Binding Assay | Human PPARγ | Competitive inhibition of [3H]rosiglitazone binding.[1][3] | [1][3] |

| Selectivity | >800-fold | Not Specified | PPARγ vs PPARα and PPARδ | Demonstrates high selectivity for the PPARγ isoform. | |

| EC50 | 2 µM | Coactivator Recruitment Assay (TRAP220 binding) | T0070907-bound PPARγ | MRL20-induced TRAP220 binding to T0070907- covalently modified PPARγ.[4] | [4] |

Mechanism of Action: PPARγ Antagonism

T0070907 functions as a potent and selective antagonist of PPARγ.[1][5] Its mechanism of action involves covalent modification of the PPARγ ligand-binding domain (LBD), which prevents the conformational changes required for coactivator recruitment and subsequent gene transcription.[1][3]

Key aspects of its mechanism include:

-

Covalent Binding: T0070907 covalently binds to a cysteine residue (Cys313 in human PPARγ2) within the ligand-binding pocket of PPARγ.[1][3][5]

-

Inhibition of Coactivator Recruitment: By binding to the LBD, T0070907 blocks the recruitment of coactivator proteins that are essential for the transcriptional activity of PPARγ.[1]

-

Promotion of Corepressor Recruitment: T0070907 promotes the recruitment of transcriptional corepressors, such as NCoR, to the PPARγ/RXRα heterodimer.[1][5]

-

Conformational Modulation: The binding of T0070907 affects the conformation of helix 12 in the PPARγ LBD, a critical region for cofactor interaction.[1][3]

The following diagram illustrates the signaling pathway of PPARγ and the antagonistic effect of T0070907.

Caption: PPARγ signaling pathway and the antagonistic action of T0070907.

In Vitro Cellular Effects

T0070907 has been shown to exert various effects on different cell types in vitro:

-

Adipogenesis Inhibition: T0070907 effectively blocks rosiglitazone-induced adipocyte differentiation. It has also been observed to induce apoptosis in immature adipocytes through a PPARγ-independent mechanism involving oxidative stress.[6]

-

Anti-Cancer Activity: In breast cancer cell lines (MDA-MB-231 and MCF-7), T0070907 inhibits proliferation, invasion, and migration.[7] It also induces G2/M arrest and enhances the effects of radiation in human cervical cancer cells.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for key experiments used to characterize the in vitro biological activity of T0070907.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor.

Objective: To quantify the IC50 value of T0070907 for PPARγ.

General Protocol:

-

Receptor Preparation: Prepare a source of human PPARγ protein, typically the ligand-binding domain (LBD).

-

Reaction Mixture: In a multi-well plate, combine the PPARγ LBD, a radiolabeled PPARγ agonist (e.g., [3H]rosiglitazone), and varying concentrations of T0070907.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: Quantify the amount of receptor-bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of T0070907 to determine the IC50 value.

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.

Objective: To assess the antagonist activity of T0070907 on PPARγ-mediated gene transcription.

General Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with expression vectors for PPARγ and its heterodimeric partner RXRα, along with a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence of increasing concentrations of T0070907.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid) and plot the inhibition of agonist-induced reporter activity against the concentration of T0070907 to determine its functional antagonist potency.

The following diagram outlines a typical workflow for a cell-based reporter gene assay.

Caption: Workflow for a PPARγ antagonist reporter gene assay.

Adipocyte Differentiation Assay

This assay evaluates the effect of a compound on the process of adipogenesis.

Objective: To determine the inhibitory effect of T0070907 on adipocyte differentiation.

General Protocol:

-

Cell Culture: Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.

-

Induction of Differentiation: Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of a PPARγ agonist (e.g., rosiglitazone) and varying concentrations of T0070907.

-

Incubation and Media Changes: Culture the cells for several days, replacing the differentiation medium every 2-3 days.

-

Assessment of Differentiation: After 7-10 days, assess the extent of adipocyte differentiation by staining for lipid accumulation using Oil Red O.

-

Quantification: Extract the Oil Red O stain and measure its absorbance to quantify the degree of lipid accumulation.

-

Data Analysis: Plot the inhibition of lipid accumulation against the concentration of T0070907.

Conclusion

T0070907 is a well-characterized, potent, and selective PPARγ antagonist with significant in vitro biological activity. Its ability to covalently modify the PPARγ LBD and modulate its interaction with transcriptional cofactors makes it a valuable tool for studying PPARγ signaling and a potential starting point for the development of therapeutic agents targeting this nuclear receptor. The experimental protocols outlined in this guide provide a foundation for further investigation into the biological effects of T0070907 and related compounds.

References

- 1. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 3. researchgate.net [researchgate.net]

- 4. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist T0070907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

T0070907-d4 Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While this document focuses on T0070907 and its non-deuterated analogs due to the limited availability of specific SAR data for T0070907-d4, the principles discussed are expected to be largely applicable to the deuterated form. This compound is commercially available and can be used in studies requiring metabolic stability assessment.

Introduction to T0070907 and its Mechanism of Action

T0070907 is a well-characterized PPARγ antagonist with high affinity and selectivity.[1][2] It exerts its antagonistic effects through a unique covalent modification of a specific cysteine residue within the ligand-binding domain (LBD) of PPARγ.[2] This irreversible binding alters the receptor's conformation, preventing the recruitment of coactivators and instead promoting the recruitment of corepressors, thereby inhibiting the transcription of PPARγ target genes.[2][3] The crystal structure of T0070907 in complex with the PPARγ LBD has been resolved, providing detailed insights into its binding mode.[4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the reported antagonist activity of T0070907 and a key analog, GW9662. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the binding of a known agonist to PPARγ.

| Compound ID | Structure | R Group | PPARγ IC50 (nM) | Reference |

| T0070907 | 2-Chloro-5-nitro-N-4-pyridinyl benzamide | Pyridyl | 1 | [1][2] |

| GW9662 | 2-Chloro-5-nitro-N-phenyl benzamide | Phenyl | 3.3 | [6] |

Key SAR Insights:

-

The Pyridyl Moiety is Crucial for Potency: The substitution of the phenyl ring in GW9662 with a pyridyl ring in T0070907 leads to a significant increase in antagonist potency. This is attributed to the formation of a water-mediated hydrogen bond network between the pyridyl nitrogen and residues within the PPARγ LBD, which enhances binding affinity.[4]

-

Covalent Binding is Essential: Both T0070907 and GW9662 are covalent inhibitors that target Cysteine 285 (in human PPARγ) in the ligand-binding pocket.[7][8] This covalent interaction is a key determinant of their antagonist activity.

-

The Benzamide Scaffold: The 2-chloro-5-nitrobenzamide (B107470) scaffold serves as the core structure for this class of antagonists, providing the necessary framework for interaction with the receptor.

Experimental Protocols

PPARγ Luciferase Reporter Assay

This assay is used to quantify the agonist or antagonist activity of a compound on PPARγ in a cell-based system.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A Renilla luciferase vector is often co-transfected for normalization.

-

-

Compound Treatment:

-

After 24 hours, the transfection medium is replaced with fresh medium containing the test compound (e.g., T0070907) at various concentrations.

-

For antagonist assays, cells are co-treated with a known PPARγ agonist (e.g., rosiglitazone) and the test antagonist.

-

-

Luciferase Activity Measurement:

-

Following a 16-24 hour incubation period, cells are lysed.[9]

-

Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

The fold activation or inhibition relative to a vehicle control is calculated.

-

IC50 values for antagonists are determined by plotting the normalized luciferase activity against the log of the antagonist concentration.

-

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARγ.

Methodology:

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% calf serum.

-

-

Induction of Differentiation:

-

Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail typically containing 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.

-

Test compounds (e.g., T0070907) are added to the differentiation medium at various concentrations.

-

-

Maintenance:

-

After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with or without the test compound. This medium is refreshed every 2-3 days.

-

-

Assessment of Differentiation (Oil Red O Staining):

-

After 8-10 days, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

-

The fixed cells are stained with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

-

The stain is then extracted with isopropanol, and the absorbance is measured at approximately 500 nm to quantify the extent of differentiation.

-

-

Data Analysis:

-

The absorbance values are normalized to a control group (differentiated cells without the test compound).

-

The concentration-dependent inhibition of adipocyte differentiation by the test compound is determined.

-

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

References

- 1. rndsystems.com [rndsystems.com]

- 2. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]

- 8. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

T0070907-d4: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery and synthesis of T0070907-d4, a deuterated analog of the potent and selective peroxisome proliferator-activated receptor γ (PPARγ) antagonist, T0070907. This guide details the scientific rationale for its development, key quantitative data, experimental protocols for its synthesis and biological evaluation, and relevant signaling pathways.

Introduction

T0070907 is a well-characterized and widely used chemical probe for studying the biological functions of PPARγ. Its high affinity and selectivity have made it an invaluable tool in elucidating the roles of this nuclear receptor in various physiological and pathological processes, including metabolism, inflammation, and cancer. The development of deuterated analogs, such as this compound, is a common strategy in drug discovery and development to improve pharmacokinetic properties, such as metabolic stability, by leveraging the kinetic isotope effect. This can lead to a longer half-life and increased exposure in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data for T0070907 and its deuterated analog, this compound.

Table 1: Physicochemical Properties

| Property | T0070907 | This compound |

| Molecular Formula | C₁₂H₉N₃O₃S | C₁₂H₅D₄N₃O₃S |

| Molecular Weight | 275.28 g/mol | 279.31 g/mol |

| Exact Mass | 275.0416 g/mol | 279.0668 g/mol |

| Isotopic Purity | Not Applicable | ≥98% |

Table 2: Biological Activity

| Parameter | T0070907 | This compound |

| Target | Peroxisome proliferator-activated receptor γ (PPARγ) | Peroxisome proliferator-activated receptor γ (PPARγ) |

| Mechanism of Action | Antagonist | Antagonist |

| Binding Affinity (Ki) | ~1 nM | Data not publicly available |

| IC₅₀ | ~1-10 nM (in various cell-based assays) | Data not publicly available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated starting material or a late-stage deuteration step. A common synthetic route for T0070907 proceeds via the condensation of 2-chloro-5-nitroaniline (B146338) with a suitable thiophene (B33073) derivative. For the deuterated analog, a deuterated aniline (B41778) or a deuterated thiophene precursor would be utilized.

A representative, non-optimized synthetic scheme is provided below:

Caption: A simplified workflow for the synthesis of this compound.

Detailed Protocol (Illustrative Example):

-

Step 1: Synthesis of Deuterated Precursor: 2-Chloro-5-nitroaniline-d4 can be prepared from commercially available deuterated starting materials following established literature procedures for the non-deuterated analog, with appropriate modifications for handling deuterated reagents.

-

Step 2: Condensation Reaction: 2-Chloro-5-nitroaniline-d4 is reacted with a suitable thiophene precursor, such as a derivative of 3-mercaptopropionitrile, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction mixture is typically heated to facilitate the condensation.

-

Step 3: Cyclization and Functional Group Manipulation: The resulting intermediate undergoes intramolecular cyclization to form the core thiazole (B1198619) ring structure. Subsequent chemical modifications, such as oxidation of the sulfide (B99878) to a sulfone, are then carried out to yield the final product, this compound.

-

Step 4: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound with high purity. Characterization is performed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and isotopic enrichment.

PPARγ Antagonism Assay (e.g., Luciferase Reporter Assay)

This assay is commonly used to determine the antagonist activity of compounds targeting PPARγ.

Caption: Workflow for a PPARγ luciferase reporter assay.

Detailed Protocol:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

-

Transfection: Co-transfect the cells with a mammalian expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE). A control plasmid (e.g., expressing β-galactosidase) can be included for normalization.

-

Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) to induce luciferase expression. Concurrently, treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the inhibition of agonist-induced luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Signaling Pathway

This compound, as an antagonist of PPARγ, inhibits the canonical signaling pathway of this nuclear receptor.

Caption: this compound antagonism of the PPARγ signaling pathway.

Pathway Description:

-

PPARγ/RXR Heterodimerization: In its inactive state, PPARγ forms a heterodimer with the retinoid X receptor (RXR).

-

Binding to PPRE: This heterodimer binds to specific DNA sequences known as PPARγ response elements (PPREs) in the promoter regions of target genes.

-

Co-repressor Recruitment: In the absence of an agonist, the PPARγ/RXR heterodimer is associated with co-repressor proteins. This complex actively represses the transcription of target genes.

-

Antagonism by this compound: this compound binds to the ligand-binding domain of PPARγ, preventing the conformational changes necessary for the release of co-repressors and the recruitment of co-activators. This stabilizes the repressive state and inhibits the transcription of PPARγ target genes.

Conclusion

This compound represents a valuable tool for researchers studying PPARγ biology. Its deuteration offers the potential for improved metabolic stability, making it suitable for in vivo studies where extended target engagement is desired. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the synthesis, evaluation, and application of this important chemical probe. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in comparison to its non-deuterated parent compound.

Methodological & Application

Application Note: High-Throughput Quantification of a PPARγ Antagonist in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potent peroxisome proliferator-activated receptor γ (PPARγ) antagonist, T0070907, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, T0070907-d4, was utilized. The method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This assay is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.

Introduction

T0070907 is a highly potent and selective antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[1] Due to its therapeutic potential in various diseases, including cancer, it is imperative to have a reliable analytical method to study its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample processing and matrix effects.[2] This application note details a validated LC-MS/MS method for the determination of T0070907 in human plasma, providing a valuable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Analytes: T0070907 (≥98% purity), this compound (≥98% purity, isotopic purity >99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 UHPLC or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Standard Solutions

Stock solutions of T0070907 and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in acetonitrile.

Protocols

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 100 ms |

MRM Transitions:

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| T0070907 | 278.0 | 121.1 | 35 | 80 |

| This compound | 282.0 | 125.1 | 35 | 80 |

Data Presentation

The method was validated according to the FDA guidelines for bioanalytical method validation.[3] A summary of the validation results is presented below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| T0070907 | 1 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 2: Accuracy and Precision